Penicilloate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

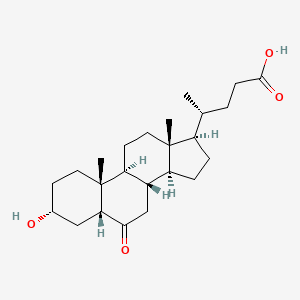

Benzylpenicilloic acid is a penicilloic acid where the side-chain N-acyl group is specified as phenylacetyl. It has a role as an epitope. It is a conjugate acid of a benzylpenicilloate(1-) and a benzylthis compound(2-).

作用机制

Target of Action

Penicilloate, a metabolite of penicillin, primarily targets bacterial cell wall synthesis. The key target is the penicillin-binding protein (PBP), a peptidoglycan synthase . This protein plays a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

this compound mimics the substrate used by bacteria to synthesize peptidoglycan . The compound binds irreversibly to the penicillin-binding protein, arresting cell growth . This interaction inhibits the normal function of the protein, leading to the disruption of cell wall synthesis .

Biochemical Pathways

The action of this compound affects the biochemical pathway of bacterial cell wall synthesis. By binding to the penicillin-binding protein, this compound inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall formation . This disruption affects the integrity of the bacterial cell wall, leading to downstream effects such as compromised bacterial growth and survival .

Pharmacokinetics

The pharmacokinetics of this compound, like other β-lactam antibiotics, involves absorption, distribution, metabolism, and excretion (ADME) Generally, β-lactam antibiotics are well-absorbed and distributed throughout the body. They are metabolized in the liver and excreted via the kidneys .

Result of Action

The primary molecular effect of this compound’s action is the disruption of bacterial cell wall synthesis, leading to bacterial cell death . On a cellular level, the inability to form a proper cell wall makes the bacterial cell vulnerable to osmotic pressures, leading to cell lysis .

Action Environment

Environmental factors can influence the action of this compound. For instance, soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can contribute to antimicrobial resistance . Additionally, stress factors such as oxidative stress can stimulate the biosynthesis of this compound and other penicillins . Conversely, high concentrations of salt (NaCl) have been shown to inhibit this compound biosynthesis .

生化分析

Biochemical Properties

Penicilloate plays a significant role in biochemical reactions, particularly in the context of antibiotic resistance. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with beta-lactamase enzymes, which hydrolyze the beta-lactam ring of penicillin, leading to the formation of this compound. This interaction is crucial as it renders the antibiotic ineffective against resistant bacterial strains .

Cellular Effects

This compound influences various types of cells and cellular processes. In bacterial cells, the presence of this compound indicates the action of beta-lactamase enzymes, which can lead to antibiotic resistance. In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may induce stress responses and alter the expression of genes involved in detoxification and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with beta-lactamase enzymes. These enzymes bind to the beta-lactam ring of penicillin and hydrolyze it, resulting in the formation of this compound. This process deactivates the antibiotic, allowing resistant bacteria to survive and proliferate. Additionally, this compound may interact with other biomolecules, potentially inhibiting or activating specific enzymes and altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors, including pH, temperature, and the presence of other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of antibiotic resistance. In vitro and in vivo studies have demonstrated that this compound can persist in biological systems, leading to prolonged impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and inflammation. Threshold effects have been observed, where a certain concentration of this compound is required to elicit significant biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to antibiotic degradation. It interacts with enzymes such as beta-lactamases, which catalyze the hydrolysis of the beta-lactam ring. This interaction affects metabolic flux and can lead to changes in metabolite levels. Understanding these pathways is essential for developing strategies to combat antibiotic resistance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can influence its activity and function, potentially affecting cellular processes and overall health .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is essential for elucidating its role in cellular processes .

属性

CAS 编号 |

87492-68-0 |

|---|---|

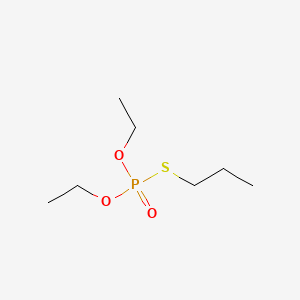

分子式 |

C16H20N2O5S |

分子量 |

352.4 g/mol |

IUPAC 名称 |

(2R,4S)-2-[(R)-carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)/t11-,12-,13+/m0/s1 |

InChI 键 |

HCYWNSXLUZRKJX-RWMBFGLXSA-N |

SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |

手性 SMILES |

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |

规范 SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |

同义词 |

(2R,4S)-2-((R)-Carboxy((phenylacetyl)amino)methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid 4-carboxy-5,5-dimethyl-alpha-((phenylacetyl)amino)-2-thiazolidineacetic acid benzylpenicilloic acid benzylpenicilloic acid, disodium salt, (2R-(2alpha(R*),4beta))-isomer benzylpenicilloic acid, monosodium salt benzylpenicilloic acid, sodium salt, (2R-(2alpha(R*),4beta))-isomer sodium benzylpenicilloate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5h-Phenanthro[4,5-bcd]pyran-5-one](/img/structure/B1209990.png)